(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(5-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)methanone
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Overview
Description
The compound “(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(5-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)methanone” is a complex organic molecule. It is also known as "3-amino-4,6-dimethylthiopheno [2,3-b]pyridin-2-yl phenyl ketone (3-amino-4,6-dimethylthieno [2,3-b]pyridin-2-yl) (phenyl)methanone" .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a strong base such as potassium carbonate, potassium hydroxide, or sodium alkoxide yields the corresponding ethyl 3-amino-4,6-dimethylthieno .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring systems including a thieno[2,3-b]pyridine ring and a pyridine ring . The molecule also contains functional groups such as an amino group and a ketone group .Chemical Reactions Analysis
The compound has been used as a versatile precursor to prepare several heterocyclic compounds . The o-aminoester moiety of the molecule is a favorable unit to react with both electrophiles and nucleophiles, usually resulting in the formation of heterocyclic systems .Scientific Research Applications
Spectroscopic Properties and Chemical Behavior
Electronic Absorption and Fluorescence Properties : Research has explored the spectroscopic properties of 3-amino-substituted-thieno[2,3-b]pyridine derivatives. These studies found that such compounds exhibit dual fluorescence in non-polar and polar solvents, which could be attributed to the presence of singlet excited states. Quantum chemistry calculations provided insights into the compounds' electronic structures, showing the existence of intramolecular hydrogen bonding affecting the energy levels of molecular orbitals. This understanding is crucial for developing materials with specific optical properties (Al-Ansari, 2016).
Synthetic Routes and Chemical Reactivity
Novel Synthetic Approaches : Studies have detailed novel synthetic routes to produce thieno[2,3-c]pyridazine derivatives, among others. These routes involve condensation reactions, cycloalkylation, and nucleophilic substitution reactions, showcasing the versatility of thieno[2,3-b]pyridin derivatives in organic synthesis. Such methodologies are fundamental for generating a variety of compounds with potential applications in medicinal chemistry and material science (El-Gaby et al., 2003).
Potential Applications in Material Science
Nonlinear Optical Properties : The synthesis and characterization of thienyl-substituted pyridinium salts have been studied for their nonlinear optical (NLO) properties. These compounds, showing significant second harmonic generation efficiencies, could be promising candidates for applications in photonics and optoelectronics (Li et al., 2012).
Chemical Structure and Molecular Interactions
Molecular Structure Analysis : Detailed molecular structure analyses have been conducted on compounds featuring pyridinyl and thienyl groups. These studies provide insights into the compounds' crystal structures, intermolecular interactions, and the effects of various substituents on their stability and reactivity. Understanding these aspects is crucial for the design of compounds with tailored properties for specific applications (Swamy et al., 2013).
Future Directions
Properties
IUPAC Name |
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3N3OS2/c1-9-5-10(2)28-20-16(9)17(26)19(31-20)18(29)15-4-3-12(30-15)7-14-13(22)6-11(8-27-14)21(23,24)25/h3-6,8H,7,26H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIAIORAABLSGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=C(S3)CC4=C(C=C(C=N4)C(F)(F)F)Cl)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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